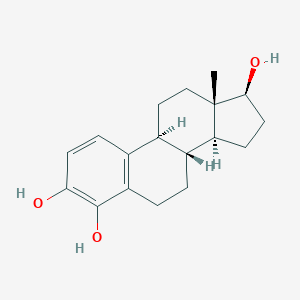
4-羟基雌二醇
描述
科学研究应用
4-Hydroxyestradiol has several scientific research applications:
作用机制
Target of Action
4-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites . It competitively inhibits the binding of estradiol to estrogen receptors .
Mode of Action
4-Hydroxyestradiol exerts its effects by interacting with estrogen receptors. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Biochemical Pathways
The main metabolic pathway in the central nervous system is estrogen 4-hydroxylation . This pathway involves the conversion of estradiol to 4-Hydroxyestradiol. The metabolite then interacts with estrogen receptors, leading to a series of downstream effects, including neuroprotection against oxidative damage .
Pharmacokinetics
It is known that 4-hydroxyestradiol is a minor metabolite of estradiol , suggesting that its bioavailability may be influenced by the metabolism of estradiol.
Result of Action
The primary result of 4-Hydroxyestradiol’s action is neuroprotection against oxidative damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity in vitro and in vivo . This suggests that 4-Hydroxyestradiol could play a significant role in protecting neuronal cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases .
Action Environment
The action of 4-Hydroxyestradiol can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effects of 4-Hydroxyestradiol Additionally, factors that influence the metabolism of estradiol could also impact the levels and efficacy of 4-Hydroxyestradiol
生化分析
Biochemical Properties
4-Hydroxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is estrogenic, similarly to many other hydroxylated estrogen metabolites such as 2-hydroxyestradiol, 16α-hydroxyestrone, estriol (16α-hydroxyestradiol), and 4-hydroxyestrone . The nature of these interactions involves the compound’s ability to bind to estrogen receptors, influencing their activity and the subsequent biochemical reactions .
Cellular Effects
4-Hydroxyestradiol has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Hydroxyestradiol is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to undergo metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, producing reactive oxygen species (ROS), which cause oxidative DNA damage .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxyestradiol change over time in laboratory settings. It has been observed that the presence of 4-Hydroxyestradiol in the culture media of embryos during the morula to blastocyst transition increases embryo quality and attachment to endometrial cells in vitro .
Dosage Effects in Animal Models
The effects of 4-Hydroxyestradiol vary with different dosages in animal models. For instance, it has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .
Metabolic Pathways
4-Hydroxyestradiol is involved in several metabolic pathways. It is a product of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . It interacts with various enzymes and cofactors in these pathways.
Transport and Distribution
The transport and distribution of 4-Hydroxyestradiol within cells and tissues are complex processes. While specific transporters or binding proteins have not been identified, it is known that 4-Hydroxyestradiol is a product of estrogen 4-hydroxylation, suggesting it may be distributed wherever this metabolic pathway is active .
Subcellular Localization
It is known that 4-Hydroxyestradiol can influence the cytoplasmic translocation of p53, a protein that plays a crucial role in preventing cancer .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxyestradiol can be synthesized through the hydroxylation of estradiol. The hydroxylation process typically involves the use of enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of 4-Hydroxyestradiol is not commonly reported, as it is primarily studied in a research context. the enzymatic hydroxylation method mentioned above can be scaled up for larger production if needed.
化学反应分析
Types of Reactions
4-Hydroxyestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form estradiol-3,4-quinone.
Reduction: It can be reduced back to estradiol under certain conditions.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxidases and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Estradiol-3,4-quinone.
Reduction: Estradiol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
4-Hydroxyestradiol is similar to other hydroxylated estrogen metabolites, such as:
2-Hydroxyestradiol: Another hydroxylated metabolite with estrogenic activity.
16α-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.
Estriol (16α-Hydroxyestradiol): A hydroxylated metabolite with estrogenic activity.
4-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.
What sets 4-Hydroxyestradiol apart is its specific hydroxylation at the 4-position, which influences its estrogenic activity and its potential to form DNA adducts .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022374 | |
| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5976-61-4 | |
| Record name | 4-Hydroxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-17-beta-estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxyestradiol formed in the body?
A: 4-Hydroxyestradiol is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of 4-hydroxyestradiol. [, , ]
Q2: Where does 4-hydroxyestradiol formation occur?
A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of 4-hydroxyestradiol in these tissues may contribute to tumor development. [, ]
Q3: How is 4-hydroxyestradiol metabolized and eliminated?
A: The primary route of 4-hydroxyestradiol inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts 4-hydroxyestradiol into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]
Q4: What makes 4-hydroxyestradiol potentially carcinogenic?
A: 4-Hydroxyestradiol can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]
Q5: What evidence suggests that 4-hydroxyestradiol is involved in estrogen-induced cancers?
A: Studies have shown that 4-hydroxyestradiol induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased 4-hydroxyestradiol formation in these tissues. [] These findings suggest a potential role of 4-hydroxyestradiol in hormone-related cancers. [, , , ]
Q6: How does the carcinogenic potential of 4-hydroxyestradiol compare to 2-hydroxyestradiol?
A: While both are catechol estrogens, 4-hydroxyestradiol generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with 4-hydroxyestradiol being more prone to redox cycling and DNA adduct formation. [, , ]
Q7: How do dietary factors influence 4-hydroxyestradiol levels?
A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased 4-hydroxyestradiol levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []
Q8: How do individual variations in metabolism affect susceptibility to 4-hydroxyestradiol-induced carcinogenesis?
A: Polymorphisms in the CYP1B1 gene can influence the efficiency of 4-hydroxyestradiol formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in 4-hydroxyestradiol production. []
Q9: Can 4-hydroxyestradiol be used as a biomarker for cancer risk?
A: Although not routinely used in clinical settings, measuring 4-hydroxyestradiol levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []
Q10: What mechanisms protect against 4-hydroxyestradiol-induced damage?
A: COMT-mediated O-methylation represents the primary detoxification pathway for 4-hydroxyestradiol. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against 4-hydroxyestradiol-induced oxidative stress. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
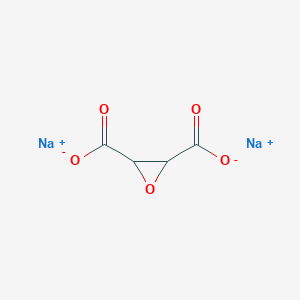
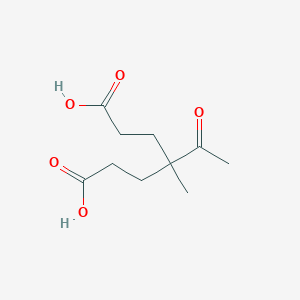

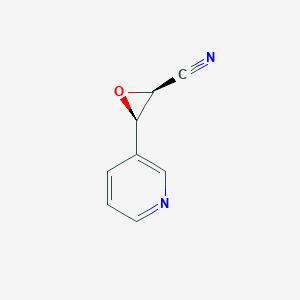
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
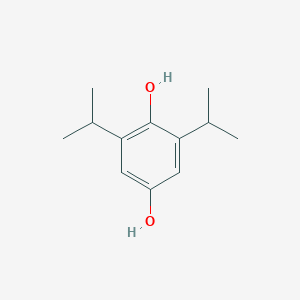
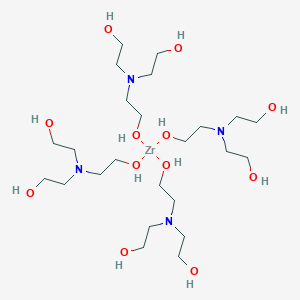

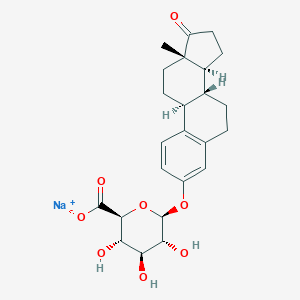

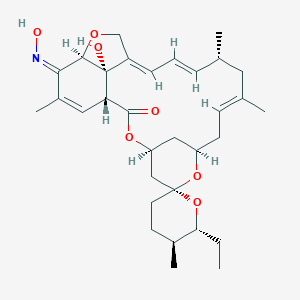
![2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B23090.png)

